molecular formula C19H17NO4 B2652119 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide CAS No. 919837-14-2

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B2652119
CAS No.: 919837-14-2
M. Wt: 323.348
InChI Key: DNNGLEWJJMYIOX-UHFFFAOYSA-N
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Description

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Potential use in the development of materials with specific properties, such as fluorescence or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide typically involves the condensation of 7-methoxy-4-chloro-2H-chromen-2-one with o-toluidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide.

    Reduction: Formation of 2-(7-methoxy-2-hydroxy-2H-chromen-4-yl)-N-(o-tolyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide would depend on its specific biological target. Generally, chromenone derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The methoxy and acetamide groups may enhance binding affinity and selectivity towards these targets, leading to modulation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-phenylacetamide
  • 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(p-tolyl)acetamide
  • 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(m-tolyl)acetamide

Uniqueness

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(o-tolyl)acetamide is unique due to the presence of the o-tolyl group, which may confer distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-5-3-4-6-16(12)20-18(21)9-13-10-19(22)24-17-11-14(23-2)7-8-15(13)17/h3-8,10-11H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNGLEWJJMYIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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